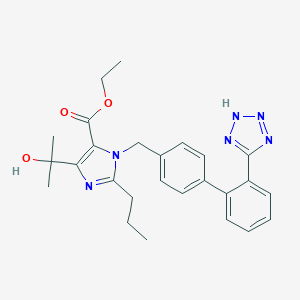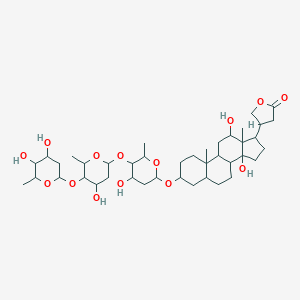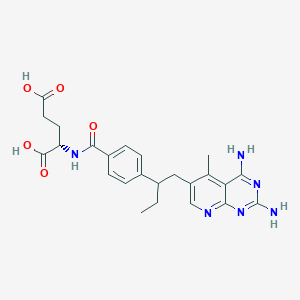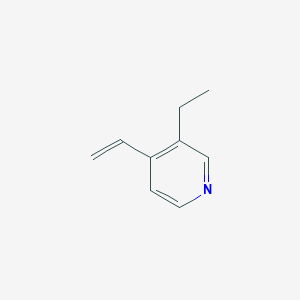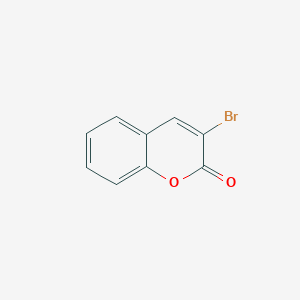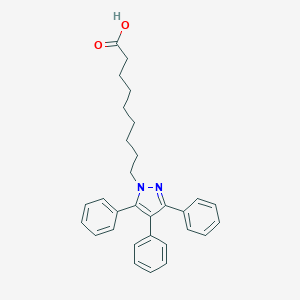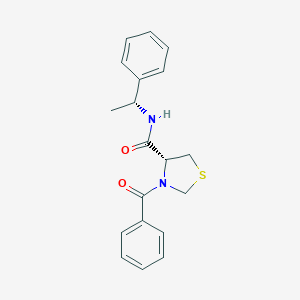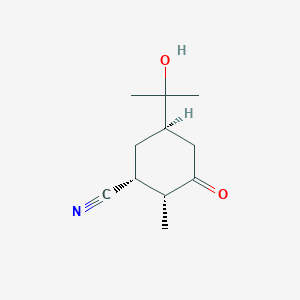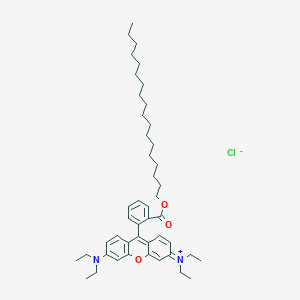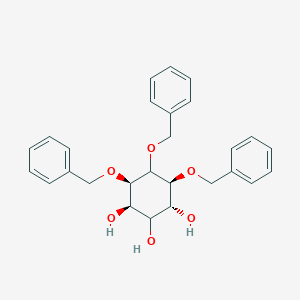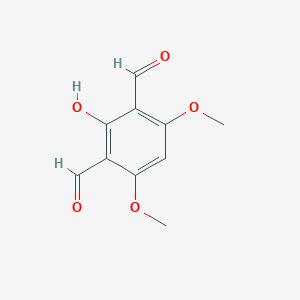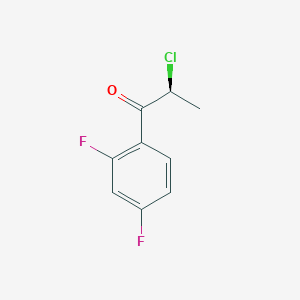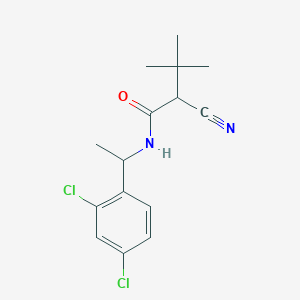
Diclocymet
Overview
Description
Diclocymet is a synthetic fungicide primarily used for the control of rice blast in paddy fields. It is known for its systemic and long-lasting action, inhibiting melanin biosynthesis in fungi. This compound is a chiral molecule with four stereoisomers, and the commercial formulations typically use the (RS)-®-isomer .
Mechanism of Action
Target of Action
Diclocymet is a fungicide that primarily targets rice blast in paddy fields . It also shows some activity against paddy field insect pests including rice water weevil and rice-stem borer
Mode of Action
This compound is a systemic fungicide with long-lasting action . It works by inhibiting melanin biosynthesis . Melanin is a crucial component of the cell walls of many fungi, providing structural integrity and protection. By inhibiting melanin synthesis, this compound weakens the fungal cell wall, leading to the death of the fungus.
Pharmacokinetics
It’s known that this compound has a low aqueous solubility and is quite volatile , which may influence its bioavailability and distribution in the environment.
Result of Action
The primary result of this compound’s action is the control of rice blast in paddy fields . By inhibiting melanin synthesis, this compound weakens the cell walls of the fungus causing rice blast, leading to the death of the fungus and thus controlling the disease. It also shows some activity against certain insect pests in paddy fields .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Its low aqueous solubility and volatility suggest that it may be susceptible to environmental conditions such as rainfall, temperature, and wind.
Biochemical Analysis
Biochemical Properties
Diclocymet plays a significant role in biochemical reactions, particularly in inhibiting melanin biosynthesis. It interacts with various enzymes and proteins involved in this pathway. This compound inhibits the enzyme tyrosinase, which is crucial for melanin production. By binding to the active site of tyrosinase, this compound prevents the conversion of tyrosine to melanin, thereby exhibiting its antifungal properties .
Cellular Effects
This compound affects various types of cells and cellular processes. In fungal cells, it disrupts cell wall synthesis and inhibits spore germination, leading to cell death. This compound also influences cell signaling pathways by inhibiting the synthesis of melanin, which is essential for fungal virulence. This inhibition affects gene expression related to melanin production and cellular metabolism, ultimately reducing the pathogenicity of the fungi .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of tyrosinase, inhibiting its activity. This binding interaction prevents the enzyme from catalyzing the conversion of tyrosine to melanin. Additionally, this compound may interact with other biomolecules involved in melanin biosynthesis, further enhancing its inhibitory effects. These interactions lead to a decrease in melanin production, which is critical for the survival and virulence of fungal pathogens .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, this compound exhibits strong inhibitory effects on melanin biosynthesis and fungal growth. Over extended periods, the stability of this compound may decrease, leading to reduced efficacy. Studies have shown that this compound can degrade over time, resulting in diminished long-term effects on cellular function. In both in vitro and in vivo studies, the degradation of this compound has been observed, highlighting the importance of considering its stability in experimental designs .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits fungal growth without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, including damage to liver and kidney tissues. Threshold effects have been observed, where the efficacy of this compound plateaus beyond a certain dosage, indicating that higher doses do not necessarily result in increased antifungal activity. Careful consideration of dosage is essential to balance efficacy and safety in animal studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to melanin biosynthesis. It interacts with enzymes such as tyrosinase and other cofactors involved in this pathway. By inhibiting these enzymes, this compound disrupts the metabolic flux, leading to reduced melanin production. This disruption affects the overall metabolic balance within fungal cells, contributing to their reduced virulence and survival .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. This compound’s low aqueous solubility and volatility influence its distribution, leading to its accumulation in specific tissues. These properties also affect its localization within cells, where it can exert its inhibitory effects on melanin biosynthesis .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with enzymes involved in melanin biosynthesis. It may also localize to specific organelles, such as melanosomes, where melanin production occurs. The presence of targeting signals or post-translational modifications may direct this compound to these compartments, enhancing its inhibitory effects on melanin synthesis. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its antifungal properties .
Preparation Methods
Diclocymet is synthesized through a series of chemical reactions involving the formation of an amide bond. The synthetic route typically involves the reaction of 2,4-dichlorophenylacetic acid with a suitable amine to form the corresponding amide. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . Industrial production methods involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Diclocymet undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms, although these reactions are less common.
Substitution: this compound can undergo substitution reactions, particularly involving the chlorine atoms on the aromatic ring.
Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Scientific Research Applications
Diclocymet has several scientific research applications:
Agricultural Applications: this compound is extensively used as a fungicide to control rice blast disease in paddy fields. .
Environmental Applications: Research has been conducted on the interactions of this compound with various environmental materials, such as organoclays, to understand its behavior in the environment and its potential use in wastewater treatment.
Biochemical Research: this compound’s ability to inhibit melanin biosynthesis makes it a valuable tool in studying fungal cell wall integrity and the role of melanin in fungal biology.
Comparison with Similar Compounds
Diclocymet is unique due to its specific inhibition of melanin biosynthesis. Similar compounds include:
Benomyl: Another fungicide that inhibits fungal growth but through a different mechanism involving microtubule disruption.
Tiadinil: A fungicide that also targets melanin biosynthesis but has a different chemical structure and mode of action.
Fipronil: Often used in combination with this compound for broader pest control, targeting insect pests in addition to fungi.
This compound stands out due to its dual action against both fungal and insect pests, making it a versatile tool in agricultural pest management .
Properties
IUPAC Name |
2-cyano-N-[(1R)-1-(2,4-dichlorophenyl)ethyl]-3,3-dimethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O/c1-9(11-6-5-10(16)7-13(11)17)19-14(20)12(8-18)15(2,3)4/h5-7,9,12H,1-4H3,(H,19,20)/t9-,12?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJGPFZQLRMXOI-PKEIRNPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)NC(=O)C(C#N)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)Cl)Cl)NC(=O)C(C#N)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057970 | |
| Record name | Diclocymet | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139920-32-4 | |
| Record name | Diclocymet | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139920-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diclocymet | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanamide, 2-cyano-N-[(1R)-1-(2,4-dichlorophenyl)ethyl]-3,3-dimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICLOCYMET | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JJB43RH3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole](/img/structure/B148480.png)
